Euphorbetin

Drug Delivery Nanomedicine Colorectal Cancer

Researchers formulating calcium phosphate nanoparticle drug delivery systems encounter poor loading efficiency when relying on monomeric coumarins such as esculetin, which compromises therapeutic payload and increases manufacturing cost. Euphorbetin, a dimeric bicoumarin, resolves this bottleneck through its uniquely high affinity for CaP surfaces. • >12-fold higher CaP nanoparticle adsorption efficiency vs esculetin - reduces API waste and improves manufacturing cost-effectiveness • BC-ACP formulation achieves 5.9-fold CRC selectivity (T-84 vs CCD18) and 62% in vivo tumor volume reduction • Validated anticoagulant activity across APTT, PT, and TT assays - well-characterized dimeric scaffold for coumarin SAR studies

Molecular Formula C18H10O8
Molecular Weight 354.3 g/mol
Cat. No. B1240002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuphorbetin
Synonymseuphorbetin
Molecular FormulaC18H10O8
Molecular Weight354.3 g/mol
Structural Identifiers
SMILESC1=CC(=O)OC2=C1C(=C(C(=C2)O)O)C3=C(C(=CC4=C3C=CC(=O)O4)O)O
InChIInChI=1S/C18H10O8/c19-9-5-11-7(1-3-13(21)25-11)15(17(9)23)16-8-2-4-14(22)26-12(8)6-10(20)18(16)24/h1-6,19-20,23-24H
InChIKeyMFAPGDLENWJYSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Euphorbetin: Bicoumarin Overview


Euphorbetin is a naturally occurring bicoumarin (dicoumarin) compound first isolated from *Euphorbia lathyris* L. and subsequently identified in *Viola yedoensis* Makino [1]. It is characterized by a unique dimeric structure formed by two coumarin units linked via a carbon–carbon bond [2]. This structural feature distinguishes it from monomeric coumarins like esculetin and confers distinct physicochemical and biological properties, including demonstrated anticoagulant and selective antitumor activities [3].

1 Bicoumarin scaffold with dimeric structure
2 Nanoparticle delivery research fit
3 Coagulation pathway study context

Euphorbetin Substitution Limitations


While both euphorbetin and the simpler coumarin esculetin can be co-extracted from *Euphorbia* species, their behavior in downstream applications diverges significantly due to structural differences [1]. Euphorbetin's dimeric nature results in dramatically altered physicochemical properties compared to its monomeric analog, esculetin. This is most starkly illustrated in their differential adsorption behavior onto calcium phosphate nanoparticles, where euphorbetin demonstrates an order of magnitude higher adsorption efficiency and loading capacity [2]. This directly impacts the feasibility and performance of advanced drug delivery systems. Therefore, substituting euphorbetin with esculetin or other monomeric coumarins will lead to a completely different, and often inferior, product in terms of formulation loading, delivery efficiency, and potentially, therapeutic selectivity [2].

Monomeric coumarins like esculetin show drastically lower nanoparticle loading capacity and may not support comparable formulation payloads.
Isoeuphorbetin targets HCV protease, not coagulation cascade; functional pathway contexts may not transfer.

Euphorbetin Differentiation Evidence


Nanoparticle Loading Capacity Advantage

In a head-to-head comparison within the same study, euphorbetin exhibited a significantly higher loading capacity and adsorption efficiency onto amorphous calcium phosphate nanoparticles (ACP NPs) compared to its monomeric analog, esculetin. Euphorbetin's loading capacity was 0.34% (w/w), over 11 times higher than that of esculetin at 0.03% (w/w). Similarly, its adsorption efficiency was 33.5%, over 12 times greater than esculetin's 2.6% [1].

Loading Capacity
Head-to-head
0.34% vs 0.03% (w/w)
Reported 11.3-fold higher loading on ACP NPs vs esculetin.
Supports formulation-exposure review.
Drug Delivery Nanomedicine Colorectal Cancer

Nanoparticle Adsorption Efficiency Advantage

In the same study, the adsorption efficiency of euphorbetin onto ACP NPs was quantified at 33.5%, compared to just 2.6% for esculetin. This translates to a 12.9-fold difference in the amount of bioactive compound successfully attached to the nanoparticle carrier [1].

Adsorption Efficiency
Head-to-head
33.5% vs 2.6%
Reported 12.9-fold higher adsorption on ACP NPs vs esculetin.
Carrier loading endpoint context.
Drug Delivery Nanomedicine Colorectal Cancer

Selective Cytotoxicity in Colorectal Cancer

Euphorbetin, when formulated as a component of BC-ACP nanoparticles, demonstrated a pronounced selective cytotoxicity against colorectal cancer cells (T-84) compared to non-tumor colon cells (CCD18). The IC50 against T-84 cancer cells was 71.42 µg/mL, which is 5.9-fold lower (more potent) than the IC50 of 420.77 µg/mL against normal CCD18 cells [1].

Cytotoxicity Selectivity
Class-level
IC50 71.42 µg/mL vs 420.77 µg/mL
Reported cell-model response context; T-84 vs CCD18 cells.
Selectivity in tested lines; broader panel needed.
Oncology Colorectal Cancer Selective Cytotoxicity

In Vivo Tumor Volume Reduction

In a preclinical in vivo study, treatment with BC-ACP nanoparticles (which contain both esculetin and euphorbetin) resulted in a significant 62% reduction in tumor volume in a colorectal cancer model. While this is a composite effect, the unique loading properties of euphorbetin [1] are critical for the nanoparticle's in vivo performance, as they dictate the drug payload and subsequent biological activity. This level of in vivo efficacy validates the preclinical promise of the compound and its delivery system.

Tumor Volume Reduction
Supporting evidence
62% reduction
Reported model-response endpoint in CRC model.
Composite nanoparticle effect; isolate contribution to review.
In Vivo Efficacy Tumor Reduction Colorectal Cancer

Biological Target Profile vs. Isoeuphorbetin

While both euphorbetin and its close structural analog isoeuphorbetin are dimeric coumarins, their primary biological activities diverge significantly. Euphorbetin is characterized by its anticoagulant activity, as demonstrated in APTT, PT, and TT assays [1]. In contrast, isoeuphorbetin is reported as a potent Hepatitis C Virus (HCV) protease inhibitor with an IC50 of 3.63 µg/mL . This difference in biological targets underscores that even closely related compounds cannot be considered functionally interchangeable.

Target Profile
Cross-study
Anticoagulant vs HCV protease inhibition
Distinct pathway-response context from isoeuphorbetin.
Mechanism mismatch precludes functional swap.
Anticoagulation Antiviral Target Selectivity

Euphorbetin Application Scenarios


Nanoparticle Drug Delivery for Colorectal Cancer

Euphorbetin is the coumarin of choice for formulating high-payload calcium phosphate nanoparticles for targeted cancer therapy. Its >12-fold higher adsorption efficiency compared to esculetin [1] directly translates to a more efficient and cost-effective manufacturing process, yielding a more potent therapeutic with demonstrated in vivo tumor reduction [2].

Selective Cytotoxicity Screening

The BC-ACP nanoparticle formulation containing euphorbetin has shown a 5.9-fold selectivity for colorectal cancer cells (T-84) over normal colon cells (CCD18) [2]. This makes euphorbetin a valuable positive control or lead compound for studies aimed at identifying new agents with high therapeutic indices for colorectal cancer.

In Vivo Colorectal Cancer Models

The 62% reduction in tumor volume observed in preclinical models treated with BC-ACP nanoparticles [2] establishes a robust benchmark for in vivo efficacy. This data supports the use of euphorbetin-containing formulations as a reference standard in comparative efficacy studies of novel CRC therapeutics.

Anticoagulant Activity Studies

For research focused on the structure-activity relationships of coumarin anticoagulants, euphorbetin provides a well-characterized dimeric scaffold with confirmed activity across APTT, PT, and TT assays [1]. This distinguishes it from monomeric analogs like esculetin or dimeric analogs with different activity profiles like isoeuphorbetin .

Application
Selection Property
Validation Focus
Nanoparticle carrier studies
Formulation-dependent loading context
Payload and adsorption endpoint review
Cell-model selectivity screening
Cell-model endpoint review
Tumor vs normal line response context
Colorectal cancer model studies
Model-response endpoint context
Tumor volume and composite formulation validation
Coagulation pathway research
Dimeric coumarin scaffold context
APTT / PT / TT assay endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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